2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzo[d]thiazole moiety, and a cyclopentylureido group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that the targets could be enzymes or proteins essential for microbial growth .
Mode of Action
It is known that aminothiazole compounds can interact with their targets through chelation, forming stable complexes . This interaction can disrupt the normal function of the target, leading to the observed effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis or dna replication .
Pharmacokinetics
Similar compounds have been shown to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
The compound’s action results in antimicrobial activity, as evidenced by in vitro studies showing strong action against both Gram-positive and Gram-negative bacteria . The compound also exhibits antifungal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of the compound. For instance, the compound’s chelation phenomenon suggests that the presence of metal ions in the environment could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Cyclopentylureido Group: The cyclopentylureido group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and an appropriate isocyanate derivative.
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through a condensation reaction involving o-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized thiazole and benzo[d]thiazole intermediates using a suitable linker, such as an acetamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Comparison with Similar Compounds
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other similar compounds, such as:
- 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives
- 2-(benzo[d]thiazol-2-yl)phenol derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole, benzo[d]thiazole, and cyclopentylureido groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative belonging to the class of thiazole compounds. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is C20H26N4O2S, with a molecular weight of approximately 386.5 g/mol. The structure features a thiazole ring and a benzothiazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Thiazole derivatives often exhibit their effects through:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting metabolic pathways.
- Modulation of Cell Signaling : They can influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For instance:
- Case Study : A study on a related thiazole compound revealed a dose-dependent inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Research Findings
Activity | Type of Study | Findings |
---|---|---|
Antimicrobial | In vitro against various bacteria | Significant inhibition observed |
Anticancer | MCF-7 breast cancer cell line | Induced apoptosis with IC50 values < 10 µM |
Anti-inflammatory | Cytokine assays | Reduced levels of TNF-alpha and IL-6 |
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the thiazole ring through the reaction of α-haloketones with thiourea.
- Introduction of the cyclopentylcarbamoyl group via reaction with cyclopentyl isocyanate.
- Coupling with 6-ethoxybenzothiazole using coupling agents like DCC (dicyclohexylcarbodiimide).
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-2-28-14-7-8-15-16(10-14)30-20(23-15)24-17(26)9-13-11-29-19(22-13)25-18(27)21-12-5-3-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,23,24,26)(H2,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWPFKRZPUQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.